molecular formula C25H25ClN6OS B6552354 6-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene CAS No. 1040681-81-9

6-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene

Cat. No.: B6552354
CAS No.: 1040681-81-9
M. Wt: 493.0 g/mol
InChI Key: GQBYRZBBLPKPGB-UHFFFAOYSA-N
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Description

The compound 6-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0²⁷]trideca-1(13),2(7),3,5,9,11-hexaene is a structurally complex molecule featuring a piperazine-piperidine-carbamoyl scaffold integrated into a thia-triazatricyclic core. This architecture combines multiple pharmacologically relevant motifs:

  • Piperazine and piperidine moieties: Known for modulating receptor binding and pharmacokinetic properties in central nervous system (CNS) and anticancer agents .
  • Thiazolo-triaza heterocyclic core: Likely influences electronic properties and metabolic stability, as seen in thiazolo[5,4-d]pyrimidine derivatives .
  • 4-Chlorophenyl substituent: Enhances lipophilicity and target affinity compared to fluorophenyl or methoxyphenyl analogs .

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6OS/c26-18-3-5-19(6-4-18)30-12-14-32(15-13-30)25(33)17-7-10-31(11-8-17)23-22-21(28-16-29-23)20-2-1-9-27-24(20)34-22/h1-6,9,16-17H,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBYRZBBLPKPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C4=NC=NC5=C4SC6=C5C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene (CAS Number: 1040681-81-9) is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H25ClN6OSC_{25}H_{25}ClN_{6}OS with a molecular weight of 493.0 g/mol . The structure features a complex tricyclic system with piperazine and piperidine moieties, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC₃₅H₂₅ClN₆OS
Molecular Weight493.0 g/mol
CAS Number1040681-81-9

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives of piperazine and piperidine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The target compound's potential as an antibacterial agent warrants further investigation through in vitro assays.

Analgesic and Anti-inflammatory Effects

A related compound, 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one , demonstrated significant analgesic and anti-inflammatory effects in animal models . This suggests that the target compound may also possess similar pharmacological properties due to the presence of the piperazine ring which is known for such activities.

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory potential of piperazine derivatives. For example, compounds have been identified as effective acetylcholinesterase inhibitors and urease inhibitors . The target compound's structure suggests it may interact favorably with these enzymes, potentially leading to therapeutic applications in neurodegenerative diseases or urea cycle disorders.

Structure-Activity Relationship (SAR)

The biological activity of the target compound can be attributed to its structural components:

  • Piperazine and Piperidine Rings : These moieties are crucial for binding interactions with biological targets.
  • Chlorophenyl Group : The presence of the chlorophenyl group may enhance lipophilicity and facilitate membrane penetration.
  • Thiazole and Triazine Components : These heterocycles can contribute to unique interactions with biomolecules, further influencing pharmacodynamics.

In Silico Studies

Recent docking studies have provided insights into the binding affinities of similar compounds with proteins such as bovine serum albumin (BSA) . These studies indicate that structural modifications can significantly impact biological activity, emphasizing the importance of SAR in drug design.

Comparison with Similar Compounds

Structural Diversity

  • Heterocyclic Core : The target compound’s 8-thia-3,5,10-triazatricyclo system distinguishes it from simpler bicyclic analogs like thiazolo[5,4-d]pyrimidines or spirodiazepines . This tricyclic framework may enhance rigidity and selectivity for complex targets (e.g., kinases or epigenetic regulators).

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